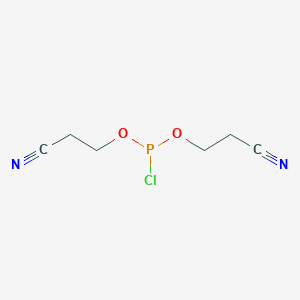Bis(2-cyanoethyl) phosphorochloridite
CAS No.: 116457-69-3
Cat. No.: VC8210687
Molecular Formula: C6H8ClN2O2P
Molecular Weight: 206.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 116457-69-3 |
|---|---|
| Molecular Formula | C6H8ClN2O2P |
| Molecular Weight | 206.57 g/mol |
| IUPAC Name | 3-[chloro(2-cyanoethoxy)phosphanyl]oxypropanenitrile |
| Standard InChI | InChI=1S/C6H8ClN2O2P/c7-12(10-5-1-3-8)11-6-2-4-9/h1-2,5-6H2 |
| Standard InChI Key | KCXNVTFOZKHLBV-UHFFFAOYSA-N |
| SMILES | C(COP(OCCC#N)Cl)C#N |
| Canonical SMILES | C(COP(OCCC#N)Cl)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Bis(2-cyanoethyl) phosphorochloridite, with the molecular formula C₃H₄Cl₂NOP, features a central phosphorus atom bonded to two chlorine atoms and two 2-cyanoethyl groups. The 2-cyanoethyl substituents (–OCH₂CH₂CN) confer stability to the phosphite intermediate, enabling its use in controlled phosphorylation reactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 171.95 g/mol |
| Boiling Point | 68–72°C at 0.2 mmHg |
| Flash Point | 101.6°C |
| Density | Not reported |
| Hazard Codes | T (Toxic) |
The compound’s exact mass (170.941 g/mol) and polar surface area (46.61 Ų) reflect its reactivity and solubility profile, which favors aprotic solvents like tetrahydrofuran or acetonitrile . Spectroscopic data, including ³¹P NMR shifts (typically δ +120–130 ppm for dichlorophosphites), confirm its structural identity .
Synthesis and Optimization Strategies
Bis(2-cyanoethyl) phosphorochloridite is synthesized via nucleophilic substitution between phosphorus trichloride (PCl₃) and 2-cyanoethanol. The reaction proceeds under inert conditions to prevent hydrolysis:
Table 2: Comparative Synthesis Yields
The microwave-assisted method reported in Green Chemistry (2009) reduces reaction time to 30 minutes while maintaining high yields, highlighting advancements in sustainable synthesis . Purification via vacuum distillation or column chromatography ensures product integrity, with impurities primarily arising from incomplete substitution or oxidation.
Reactivity and Mechanistic Insights
The compound’s reactivity stems from the electrophilic phosphorus center, which undergoes nucleophilic attack by alcohols, amines, or thiols. The 2-cyanoethyl groups act as transient protecting groups, removable under basic conditions (e.g., aqueous ammonia) via β-elimination:
This reactivity is exploited in oligonucleotide synthesis, where the chloridite intermediate couples with nucleosides to form phosphite triesters . Comparative studies with bis[2-(trialkylsilyl)ethyl] phosphoramidites (e.g., trimethylsilyl derivatives) reveal that 2-cyanoethyl groups offer superior stability toward acidic conditions, making them preferable in multi-step syntheses .
Applications in Organic and Medicinal Chemistry
Nucleotide and Oligonucleotide Synthesis
Bis(2-cyanoethyl) phosphorochloridite is a cornerstone in solid-phase oligonucleotide synthesis. It facilitates the stepwise assembly of DNA/RNA strands by forming phosphodiester bonds between nucleosides. The cyanoethyl groups prevent undesired side reactions during chain elongation, and their subsequent removal yields the native phosphate backbone .
Inositol Phosphate Derivatives
Recent work by Sigma-Aldrich (2025) demonstrates its utility in synthesizing (-)-1L-chiro-inositol 2,3,5-trisphosphate, a signaling molecule implicated in insulin regulation. The chloridite’s compatibility with sensitive substrates underscores its versatility .
Catalysis and Material Science
In polymer chemistry, the compound serves as a precursor for phosphorus-doped materials, enhancing thermal stability and flame retardancy. Its application in metal-organic frameworks (MOFs) for catalysis is an emerging area of research .
Recent Advances and Future Directions
The 2025 study by Sigma-Aldrich highlights novel applications in stereoselective phosphorylation, leveraging the compound’s chiral phosphorus center for asymmetric synthesis . Concurrently, efforts to replace traditional solvents with ionic liquids or supercritical CO₂ aim to improve sustainability . Future research may explore its role in CRISPR gene-editing reagents or mRNA vaccine production, where high-purity phosphoramidites are critical.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume